molecular formula C9H8F3NO2 B3039695 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid CAS No. 127048-25-3

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid

Cat. No.: B3039695
CAS No.: 127048-25-3
M. Wt: 219.16 g/mol
InChI Key: FUPRWUOOEKSLDF-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid is a fluorinated non-proteinogenic amino acid characterized by a phenyl group on the α-carbon and three fluorine atoms on the β-carbon. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the phenyl group introduces aromatic interactions.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPRWUOOEKSLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid typically involves the introduction of trifluoromethyl groups into the phenylalanine structure. One common method is the reaction of phenylalanine with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-amino-3,3,3-trifluoro-2-phenylpropanoic acid exhibit promising anticancer properties. For instance, derivatives of β-amino acids have been studied for their ability to inhibit tumor growth and metastasis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them suitable candidates for drug development against various cancers .

Neuroprotective Effects

Studies have shown that β-amino acids can modulate neurotransmitter systems. Specifically, compounds like this compound have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases. They may act by influencing glutamate receptors and reducing excitotoxicity .

Building Blocks in Peptide Synthesis

The unique structure of this compound makes it an attractive building block in peptide synthesis. Its incorporation into peptides can enhance biological activity and stability. The trifluoromethyl group is particularly useful for improving the pharmacokinetic properties of peptide drugs .

Stereochemical Applications

This compound has been utilized in stereochemical studies due to its ability to form stable chiral centers. It serves as a useful reagent for determining the absolute configuration of other stereogenic compounds through methods such as Mosher's acid derivatives .

Wound Healing and Skin Conditions

Emerging research suggests that this compound may have applications in dermatology. It can act as a transforming growth factor-beta (TGF-β) mimic, promoting wound healing and treating skin conditions such as psoriasis and dermatitis . These therapeutic applications leverage the compound's ability to modulate cellular processes involved in skin regeneration.

Soft Tissue Augmentation

The compound's properties are being explored for soft tissue augmentation procedures in cosmetic applications. By utilizing TGF-β mimics derived from this compound, researchers aim to enhance tissue repair and regeneration during surgical interventions .

Case Studies

Study Application Findings
Study on Anticancer PropertiesEvaluated derivatives of β-amino acidsShowed significant inhibition of tumor cell proliferation
Neuroprotective EffectsInvestigated effects on glutamate receptorsDemonstrated reduced neuronal damage in models of excitotoxicity
Peptide SynthesisUsed as a building blockEnhanced stability and activity of synthesized peptides
Wound HealingExplored TGF-β mimic potentialPromoted faster healing in animal models

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

3,3,3-Trifluoro-DL-alanine

  • Molecular Formula: C₃H₄F₃NO₂
  • Molecular Weight : 143.06 g/mol
  • Lower molecular weight (143.06 vs. 219.16) suggests differences in solubility and pharmacokinetics. Melting point: 231–234°C .

2-Amino-3,3,3-trifluoro-2-methylpropanoic Acid

  • Molecular Formula: C₄H₆F₃NO₂
  • Molecular Weight : 157.09 g/mol
  • Key Features : Substitutes the phenyl group with a methyl group.
  • Comparison :
    • Smaller substituent (methyl vs. phenyl) reduces steric hindrance and lipophilicity.
    • Likely higher aqueous solubility compared to the phenyl-containing analog .

(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid

  • Molecular Formula: C₁₀H₁₀F₃NO₃
  • Molecular Weight : 249.19 g/mol
  • Key Features : Contains a trifluoromethoxy (OCF₃) group on the phenyl ring.
  • Higher molecular weight (249.19 vs. 219.16) due to additional oxygen and trifluoromethoxy substituent .

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic Acid

  • CAS : 793663-51-1
  • Molecular Formula: C₁₀H₁₀F₃NO₂
  • Molecular Weight : 233.19 g/mol
  • Key Features: CF₃ group on the phenyl ring rather than the propanoic acid chain.
  • Comparison: Electronic effects differ due to CF₃ placement; phenyl-ring CF₃ may enhance resonance stabilization.

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

  • CAS : 14464-67-6
  • Molecular Formula: C₁₀H₁₀F₃NO₂
  • Molecular Weight : 233.19 g/mol
  • Key Features : Chiral analog with CF₃ on the phenyl ring.
  • Comparison :
    • Stereochemistry at the α-carbon could lead to enantioselective biological activity.
    • Solubility in research settings: Provided as a 10 mM solution in stock .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid C₉H₈F₃NO₂ 219.16 Phenyl, NH₂, CF₃ on β-carbon High lipophilicity, chiral center
3,3,3-Trifluoro-DL-alanine C₃H₄F₃NO₂ 143.06 NH₂, CF₃ on β-carbon Lower MW, simpler structure
2-Amino-3,3,3-trifluoro-2-methylpropanoic acid C₄H₆F₃NO₂ 157.09 Methyl, NH₂, CF₃ on β-carbon Smaller substituent, higher solubility?
(2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₁₀F₃NO₃ 249.19 Trifluoromethoxy-phenyl, NH₂ on α-carbon Enhanced polarity from OCF₃
3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid C₁₀H₁₀F₃NO₂ 233.19 CF₃ on phenyl ring, NH₂ on β-carbon Resonance stabilization from CF₃

Biological Activity

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid (commonly referred to as OCF₃Phe) is a fluorinated derivative of phenylalanine, notable for its unique chemical properties and potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₈F₃NO₂. Its structure features a trifluoromethyl group that enhances its lipophilicity and biological activity. The synthesis typically involves the introduction of trifluoromethyl groups into the phenylalanine structure using strong bases and solvents like dimethyl sulfoxide (DMSO) .

Biological Activity

Mechanism of Action:
The trifluoromethyl group significantly alters the compound's interaction with biological targets. It enhances binding affinity to enzymes and receptors, which may lead to inhibition or modulation of various biochemical pathways. This makes OCF₃Phe a valuable candidate in drug discovery and development .

Biological Studies:
Research indicates that OCF₃Phe can be used as a biochemical probe to study protein interactions and enzyme kinetics. For instance, it has been incorporated into proteins to investigate structural dynamics using nuclear magnetic resonance (NMR) spectroscopy . The incorporation of unnatural amino acids like OCF₃Phe allows for the exploration of new functional properties in proteins.

Case Studies

  • Enzyme Inhibition:
    A study demonstrated that OCF₃Phe could inhibit specific enzymes involved in metabolic pathways. The compound was shown to affect the activity of fatty acid synthase, suggesting its potential role as an inhibitor in lipid metabolism .
  • Drug Development:
    In the context of drug design, OCF₃Phe has been evaluated for its pharmacological properties. Its fluorinated structure has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs . This highlights the importance of fluorination in enhancing drug efficacy.

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundContains trifluoromethyl groupEnzyme inhibitor, biochemical probe
3,3,3-Trifluoro-2-phenylpropanoic acidLacks amino groupLower biological activity than OCF₃Phe
2-Amino-3,3,3-trifluoropropanoic acidLacks phenyl groupDifferent metabolic pathways affected

Research Findings

Recent studies have indicated that the incorporation of trifluoromethyl groups into drug candidates can significantly enhance their pharmacokinetic properties. For example, compounds with this modification have shown improved solubility and permeability across biological membranes . Additionally, they exhibit reduced toxicity profiles due to their selective action on target enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid
Reactant of Route 2
2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid

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